molecular formula C9H19NO B12903696 2-(Propylamino)cyclohexan-1-ol CAS No. 66179-67-7

2-(Propylamino)cyclohexan-1-ol

Cat. No.: B12903696
CAS No.: 66179-67-7
M. Wt: 157.25 g/mol
InChI Key: SXOCCHYQGUFUDW-UHFFFAOYSA-N
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Description

2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. This compound is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylamino)cyclohexanol typically involves the reaction of cyclohexanone with propylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process involves the following steps:

    Formation of Imine: Cyclohexanone reacts with propylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form 2-(propylamino)cyclohexanol.

Industrial Production Methods

Industrial production of 2-(propylamino)cyclohexanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

2-(Propylamino)cyclohexanol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for its potential therapeutic uses, including as a nasal decongestant and in the treatment of certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(propylamino)cyclohexanol involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Similar stimulant effects but with a different chemical structure.

    Methamphetamine: More potent stimulant with a higher potential for abuse.

    Cyclohexanol: Similar structure but lacks the propylamino group, resulting in different chemical properties and uses.

Uniqueness

2-(Propylamino)cyclohexanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexanol backbone with a propylamino group makes it a versatile compound with various applications in different fields.

Properties

CAS No.

66179-67-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(propylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3

InChI Key

SXOCCHYQGUFUDW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCCCC1O

Origin of Product

United States

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